Benzenepropanal, 4-formyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

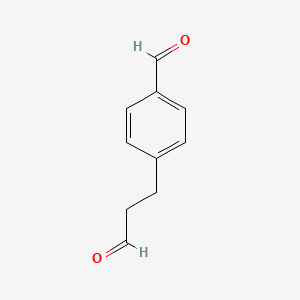

Benzenepropanal, 4-formyl-: is an organic compound with the molecular formula C10H10O2 . It is characterized by the presence of a benzene ring substituted with a propanal group and a formyl group at the para position. This compound is also known by other names such as 3-(4’-formylphenyl)propanal and 4-(3-oxopropyl)benzaldehyde .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Aerobic Oxidation: One method involves the aerobic oxidation of aldehydes to carboxylic acids in water using an inorganic-ligand-supported copper catalyst. This environmentally friendly method avoids the need for expensive and toxic organic ligands.

Reduction of p-Carboxybenzoyl Chloride: Another method involves synthesizing p-carboxybenzoyl chloride from terephthalic acid and then subjecting it to reduction treatment to obtain 4-formylbenzoic acid. This method is suitable for industrial production and can achieve high yields.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Benzenepropanal, 4-formyl- can undergo oxidation reactions to form carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

Oxidizing Agents: Inorganic-ligand-supported copper catalyst for aerobic oxidation.

Reducing Agents: Various reducing agents can be used for the reduction of p-carboxybenzoyl chloride.

Major Products:

Carboxylic Acids: Formed through oxidation reactions.

Alcohols: Formed through reduction reactions.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Organic Compounds: Benzenepropanal, 4-formyl- serves as a building block in the synthesis of more complex organic compounds.

Biology and Medicine:

Pharmaceuticals: It is used in the synthesis of pharmaceuticals due to its reactivity and functional groups.

Industry:

Dyes and Polymers: The compound is used in the production of dyes and polymers.

Mécanisme D'action

The mechanism of action of Benzenepropanal, 4-formyl- involves its reactivity due to the presence of the formyl group and the benzene ring. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions . The benzene ring allows for electrophilic aromatic substitution reactions .

Comparaison Avec Des Composés Similaires

Benzenepropanal: Similar structure but lacks the formyl group.

4-Formylbenzoic Acid: Contains a carboxylic acid group instead of the propanal group.

Uniqueness:

Activité Biologique

Introduction

Benzenepropanal, 4-formyl- is an organic compound characterized by its unique structure, which includes a benzene ring with a propanal group and a formyl substituent. This compound has gained attention in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of Benzenepropanal, 4-formyl-, focusing on its antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H12O

- Molecular Weight : 164.20 g/mol

- CAS Number : 64812-00-0

Antimicrobial Properties

Research indicates that Benzenepropanal, 4-formyl- exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Benzenepropanal, 4-formyl-

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Pseudomonas aeruginosa | 128 μg/mL |

Antioxidant Properties

Benzenepropanal, 4-formyl- has also been studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems. This activity is particularly relevant in the context of preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

The antioxidant activity of Benzenepropanal, 4-formyl- is attributed to its ability to donate electrons to free radicals, thereby neutralizing them. Additionally, it may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study 1: Genotoxicity Assessment

A comprehensive study evaluated the genotoxic potential of Benzenepropanal, 4-formyl- using a next-generation framework for assessing genomic damage. The findings indicated that while the compound does exhibit some genotoxic effects at high concentrations, the risk levels for typical exposure scenarios remain low. This assessment is crucial for understanding the safety profile of this compound in industrial applications .

Case Study 2: Pharmacokinetics and Metabolism

In pharmacokinetic studies conducted on rats, Benzenepropanal, 4-formyl- demonstrated rapid absorption and distribution primarily to the liver. Peak plasma concentrations were observed following oral administration, indicating efficient metabolism. Notably, two metabolites were identified: p-tert-butylbenzoic acid (TBBA) and p-tert-butylhippuric acid (TBHA), which are critical for understanding the compound's biological effects .

Propriétés

IUPAC Name |

4-(3-oxopropyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBAFDCPGGFQLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.